N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of hydroxy, phenyl, and trifluoromethoxy groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-hydroxy-2-phenylpropylamine with 4-(trifluoromethoxy)benzoyl chloride to form the corresponding amide. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide compound. The reaction conditions often require the use of anhydrous solvents, such as dichloromethane, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide moiety may produce an amine.
Scientific Research Applications
N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenyl groups can form hydrogen bonds and π-π interactions with target molecules, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-2-phenylpropyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but lacks the trifluoromethoxy group, which may result in different reactivity and binding properties.
N1-(2-hydroxy-2-phenylpropyl)-N2-(4-chlorophenyl)oxalamide: Contains a chlorine atom instead of the trifluoromethoxy group, potentially altering its chemical and biological properties.
Uniqueness
N1-(2-hydroxy-2-phenylpropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This group can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable molecule in various research applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-17(26,12-5-3-2-4-6-12)11-22-15(24)16(25)23-13-7-9-14(10-8-13)27-18(19,20)21/h2-10,26H,11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLZRMUBBQNELS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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